

CYC116 passive cutaneous anaphylaxis inhibition

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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CYC116 Anti-Allergic Efficacy Data

Experimental Model	Measured Outcome	Result	Citation
Mast Cell Degranulation (in vitro)	Release of β -hexosaminidase (IC ₅₀)	~1.42 μ M	[1]
Pro-inflammatory Cytokine Secretion (in vitro)	Secretion of TNF- α (IC ₅₀)	~1.10 μ M	[1]
	Secretion of IL-6 (IC ₅₀)	~1.24 μ M	[1]
Passive Cutaneous Anaphylaxis (in vivo mouse model)	Vascular permeability, measured by Evans blue extravasation (ED ₅₀)	~22.5 mg/kg	[2] [1]

Experimental Protocols for Key Findings

The foundational data on CYC116's anti-allergic effects were generated using the following standardized methodologies:

- In Vitro Mast Cell Activation (Degranulation & Cytokine Secretion)**

- **Cell Model:** Mouse bone marrow-derived mast cells (BMMCs) were cultured for 4-6 weeks [1].
- **Sensitization:** Cells were passively sensitized by incubation with anti-DNP IgE (50 ng/mL) overnight [1].
- **Treatment & Stimulation:** Sensitized cells were pre-treated with varying concentrations of CYC116 for 30 minutes, then stimulated with the antigen DNP-HSA (50 ng/mL) to trigger activation [1].
- **Measurement:**
 - **Degranulation:** Quantified by measuring the release of the granule enzyme β -hexosaminidase into the cell supernatant [1].
 - **Cytokines:** The secretion of **TNF- α** and **IL-6** was measured [1].
- **In Vivo Passive Cutaneous Anaphylaxis (PCA) Model**
 - **Animal Model:** 5-week-old male BALB/c mice [1].
 - **Sensitization:** An anti-DNP IgE antibody (0.5 μ g per mouse) was injected intradermally into the mouse's ear [2] [1].
 - **Challenge & Treatment:** After 24 hours, CYC116 was administered, followed by an intravenous injection of the antigen DNP-HSA mixed with **Evans blue dye** [2] [1].
 - **Measurement:** The allergic reaction was quantified by measuring the amount of **Evans blue dye** that leaked into the ear tissue due to increased vascular permeability. The intensity of the extracted dye was measured spectrophotometrically [2] [1].

Mechanism of Action: Signaling Pathway Inhibition

CYC116 exerts its anti-allergic effects by inhibiting key early signaling events in mast cells. The diagram below illustrates this targeted pathway.

The mechanism involves:

- **Primary Molecular Target:** CYC116 directly inhibits the activity of **Fyn kinase**, a Src-family tyrosine kinase that is one of the first proteins activated after the IgE receptor (Fc ϵ RI) is engaged [2] [1].
- **Downstream Effects:** By inhibiting Fyn, CYC116 prevents the subsequent activation of **Syk** and Syk-dependent signaling proteins, including **LAT, PLC γ , Akt, and MAP kinases** (ERK, JNK, p38) [2] [1].
- **Functional Outcome:** This blockade of the signaling cascade ultimately suppresses both the release of pre-formed mediators (degranulation) and the production of newly synthesized cytokines, leading to the inhibition of PCA [2] [1].

Research Context and Potential

- **Drug Repurposing Candidate:** CYC116 was initially developed as an **anti-cancer drug candidate** (an Aurora kinase and VEGFR2 inhibitor) [3] [4]. The discovery of its potent anti-allergic activity through Fyn kinase inhibition suggests its potential for **drug repurposing** in mast cell-mediated allergic disorders like atopic dermatitis and allergic rhinitis [2] [1].
- **Distinct Mechanism:** Its action on the **Fyn-Gab2 pathway** presents a different target compared to other therapeutic approaches that may focus on inhibiting downstream kinases like Syk or BTK [5].

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